2-(2,3,4,6-Tetramethylphenyl)acetic acid
Description
2-(2,3,4,6-Tetramethylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a phenyl ring with methyl groups at the 2, 3, 4, and 6 positions and an acetic acid side chain.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2,3,4,6-tetramethylphenyl)acetic acid |
InChI |
InChI=1S/C12H16O2/c1-7-5-8(2)11(6-12(13)14)10(4)9(7)3/h5H,6H2,1-4H3,(H,13,14) |
InChI Key |
HQRZURAZLLFYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,6-tetramethyl-phenyl)-acetic acid typically involves the alkylation of a phenyl ring followed by carboxylationThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under an inert nitrogen atmosphere .
Industrial Production Methods
Industrial production of (2,3,4,6-tetramethyl-phenyl)-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic purification techniques are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(2,3,4,6-tetramethyl-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2,3,4,6-tetramethyl-phenyl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,4,6-tetramethyl-phenyl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity or function. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Substituent Patterns and Functional Group Comparison
Key Observations :
- Lipophilicity : The additional methyl group in the tetramethyl derivative increases logP values by ~0.5–1.0 units compared to trimethylphenyl analogs, enhancing membrane permeability .
- Functional Group Influence : The acetic acid moiety confers higher acidity (pKa ~3–4) compared to acetamide derivatives (pKa ~15–17), impacting solubility and protein-binding interactions .
Inference for this compound :
- The tetramethylphenyl group may enhance passive diffusion across biological membranes, but steric effects could reduce target affinity.
- Potential applications in anti-inflammatory or antimicrobial contexts, though empirical data are needed .
Physicochemical Properties
Table 3: Estimated Physicochemical Parameters
| Property | This compound | 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid |
|---|---|---|
| Molecular Weight (g/mol) | ~206.3 (estimated) | 257.1 |
| logP (Octanol-water) | ~3.8 (predicted) | 3.2 |
| Aqueous Solubility (mg/mL) | <0.1 (predicted) | 0.05–0.1 |
| pKa | ~3.5 | ~3.3 |
Notes :
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